Dodecahydroamphotericin A
Description
Dodecahydroamphotericin A is a hydrogenated derivative of the polyene macrolide antibiotic Amphotericin A. It is synthesized through catalytic hydrogenation, which saturates multiple double bonds in the parent compound’s conjugated polyene system . The compound’s characterization heavily relies on mass spectrometric analysis following derivatization with reagents like metal borohydrides or borodeuterides, as demonstrated in seminal studies .
Properties
CAS No. |
40904-73-2 |
|---|---|
Molecular Formula |
C47H87NO17 |
Molecular Weight |
938.2 g/mol |
IUPAC Name |
(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33S,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriacontane-36-carboxylic acid |
InChI |
InChI=1S/C47H87NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56/h27-38,40-44,46,49-54,56-58,61H,5-26,48H2,1-4H3,(H,59,60)/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1 |
InChI Key |
BYZLGLVPMUDPED-KKGHZKTASA-N |
SMILES |
CC1CCCCCCCCCCCCCCC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |
Isomeric SMILES |
C[C@H]1CCCCCCCCCCCCCC[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O |
Canonical SMILES |
CC1CCCCCCCCCCCCCCC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |
Synonyms |
dodecahydroamphotericin A |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The hydrogenation of Amphotericin A reduces its conjugated double bonds, increasing saturation (Table 1). This structural shift distinguishes it from both Amphotericin A and its clinically significant analog, Amphotericin B.
Table 1: Structural Comparison of Amphotericin Derivatives
Analytical Methodologies
This compound’s characterization involves derivatization to volatile compounds for mass spectrometry, contrasting with techniques like NMR or HPLC used for native Amphotericin A/B analysis . This approach highlights its reduced polarity and altered fragmentation patterns compared to unsaturated analogs.
Research Findings and Implications
Studies by Sowinski et al. (1985) underscore the utility of mass spectrometry in elucidating this compound’s structure, revealing distinct fragmentation pathways compared to Amphotericin A . These findings align with broader research on polyene derivatives, where saturation correlates with reduced membrane-targeting activity but improved pharmacokinetic profiles.
Q & A
Q. What are the primary analytical techniques for identifying and characterizing Dodecahydroamphotericin A in experimental settings?
To confirm the structural integrity and purity of this compound, researchers should employ a combination of high-resolution mass spectrometry (HRMS) for molecular weight validation, nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis, and X-ray crystallography for 3D structural elucidation. Chromatographic methods like HPLC with UV/Vis or evaporative light scattering detection (ELSD) are critical for purity assessment. Cross-referencing data with established spectral libraries ensures reproducibility .
Q. How should researchers design stability studies to evaluate this compound under varying environmental conditions?
Stability studies must follow ICH guidelines (Q1A–Q1E) to assess degradation pathways. Experimental design should include accelerated testing (e.g., 40°C/75% RH for 6 months) and long-term conditions (25°C/60% RH for 12 months). Analytical endpoints should monitor impurities via HPLC, oxidative degradation via peroxide assays, and hygroscopicity via dynamic vapor sorption (DVS). Statistical tools like ANOVA are essential to validate time-dependent changes .
Q. What in vitro models are appropriate for preliminary efficacy screening of this compound?
Use cell-based assays such as minimum inhibitory concentration (MIC) testing against fungal pathogens (e.g., Candida albicans, Aspergillus fumigatus) and cytotoxicity profiling in mammalian cell lines (e.g., HEK293, HepG2). Ensure protocols include positive controls (e.g., amphotericin B) and account for solvent interference. Dose-response curves and IC50 calculations should adhere to CLSI guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across preclinical studies?
Discrepancies in bioavailability or tissue distribution often arise from formulation differences or animal model variability. To address this:
- Conduct cross-study meta-analyses using PRISMA frameworks .
- Standardize protocols (e.g., dosing regimens, sampling intervals) and validate bioanalytical methods (e.g., LC-MS/MS) across labs.
- Apply pharmacokinetic modeling (e.g., non-compartmental analysis, PBPK) to reconcile interspecies differences .
Q. What strategies mitigate off-target toxicity while preserving the antifungal activity of this compound?
Structure-activity relationship (SAR) studies are critical. Techniques include:
- Molecular docking : Identify binding interactions with ergosterol vs. mammalian cholesterol.
- Prodrug design : Introduce pH-sensitive or enzymatically cleavable groups to reduce hemolytic toxicity.
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance selectivity. Validate outcomes using in vivo toxicity models (e.g., murine LD50 assays) .
Q. How should researchers optimize synthetic routes for this compound to improve yield and scalability?
Apply quality-by-design (QbD) principles:
- Use design of experiments (DoE) to evaluate reaction parameters (e.g., temperature, catalyst loading).
- Monitor intermediates via in-line PAT tools (e.g., FTIR, Raman spectroscopy).
- Compare green chemistry metrics (e.g., E-factor, atom economy) across routes.
- Reference FDA guidance on process validation for scale-up .
Q. What computational methods are effective for predicting drug-drug interactions involving this compound?
Leverage in silico tools such as:
- CYP450 inhibition assays : Use recombinant enzymes and fluorescent substrates.
- Machine learning models : Train on datasets like ChEMBL to predict hepatic metabolism.
- Systems biology simulations : Integrate Omics data to map off-target effects on pathways like mTOR or NF-κB. Validate predictions with in vitro hepatocyte models .
Methodological Guidance for Data Analysis
- Statistical rigor : Use Shapiro-Wilk tests for normality, followed by appropriate parametric (t-test, ANOVA) or non-parametric (Mann-Whitney, Kruskal-Wallis) tests. Report effect sizes and confidence intervals .
- Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare .
- Literature synthesis : Perform systematic reviews using Cochrane Handbook protocols to minimize bias in evidence aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
